molecular formula C6H11NO3 B1314452 Ethyl 4-amino-4-oxobutanoate CAS No. 53171-35-0

Ethyl 4-amino-4-oxobutanoate

Cat. No. B1314452
CAS RN: 53171-35-0
M. Wt: 145.16 g/mol
InChI Key: AJZOXCVIKHPZEU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4-oxobutanoate is a chemical compound with the molecular formula C6H11NO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of Ethyl 4-amino-4-oxobutanoate involves several steps. In one example, a solution of ethyl 4-chloro-4-oxobutanoate was added dropwise to 28% aqueous ammonia solution under ice cooling. The mixture was then allowed to warm to room temperature and was stirred at this temperature for 0.5 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-4-oxobutanoate is represented by the InChI Code: 1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8) .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-4-oxobutanoate are complex and can involve multiple steps. For instance, it can react with hydrogenchloride and bis-[(trifluoroacetoxy)iodo]benzene in acetonitrile and water at 60-62 degrees Celsius .


Physical And Chemical Properties Analysis

Ethyl 4-amino-4-oxobutanoate is a solid at room temperature . It has a molecular weight of 145.16 .

Scientific Research Applications

1. Organic Synthesis

Ethyl 4-amino-4-oxobutanoate is frequently employed as a building block in organic synthesis. Researchers use it to construct more complex molecules by incorporating its structure into the target compounds. Its versatility in forming various chemical bonds makes it a valuable tool for creating new molecules for research purposes.

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In the field of biochemistry, ethyl 4-amino-4-oxobutanoate can be utilized to investigate enzyme mechanisms and metabolic pathways. Researchers often label this compound with isotopes like carbon-13 or nitrogen-15 to trace its incorporation into biological molecules, enabling the study of biochemical processes.

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Ethyl 4-amino-4-oxobutanoate is of interest in the study of chemical kinetics. Its reaction with various reagents at different conditions provides valuable data on reaction rates and mechanisms. Researchers use it as a model compound to understand reaction dynamics.

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Scientists employ ethyl 4-amino-4-oxobutanoate in nuclear magnetic resonance (NMR) spectroscopy. Its distinct chemical properties allow for the characterization of complex molecular structures. Researchers can obtain valuable data about the compound's electronic and structural properties using various spectroscopic techniques.

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In educational settings, ethyl 4-amino-4-oxobutanoate can be used to teach students about chemical reactions, functional groups, and synthetic chemistry. Its simple structure and reactivity make it a useful tool for illustrating fundamental chemical principles.

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  • Chemical Education with Ethyl 4-amino-4-oxobutanoateIn conclusion, ethyl 4-amino-4-oxobutanoate serves various scientific research purposes, ranging from organic synthesis to biochemical studies and chemical kinetics. Its unique properties make it a valuable resource for researchers in multiple scientific disciplines. However, it is essential to note that the compound is primarily used in controlled laboratory environments and should not be confused with pharmaceutical drugs or their applications.

Safety and Hazards

Ethyl 4-amino-4-oxobutanoate is classified under GHS07. It has hazard statements H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 4-amino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZOXCVIKHPZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537731
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53171-35-0
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53171-35-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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